![molecular formula C8H18ClNO B13544445 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-piperidinol.
Alkylation: The 3-piperidinol is then alkylated with 1-bromopropane under basic conditions to form 3-[(3S)-piperidin-3-yl]propan-1-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification steps such as crystallization or distillation to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form various amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary or tertiary amines.
Substitution: Results in various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can be used in the synthesis of biologically active molecules that interact with specific receptors or enzymes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as precursors to drugs that target neurological or cardiovascular conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Piperidin-4-yl)propan-1-ol hydrochloride
- 3-(Piperidin-2-yl)propan-1-ol hydrochloride
Comparison
Compared to its analogs, 3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride has unique stereochemistry that can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacological profiles and chemical behaviors, making it distinct in its applications.
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
3-[(3S)-piperidin-3-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h8-10H,1-7H2;1H/t8-;/m0./s1 |
Clave InChI |
FZYSJNGXDDZHNJ-QRPNPIFTSA-N |
SMILES isomérico |
C1C[C@H](CNC1)CCCO.Cl |
SMILES canónico |
C1CC(CNC1)CCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



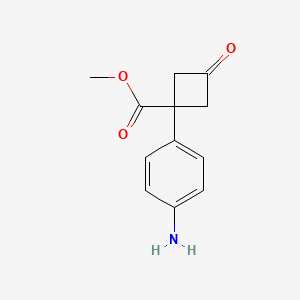
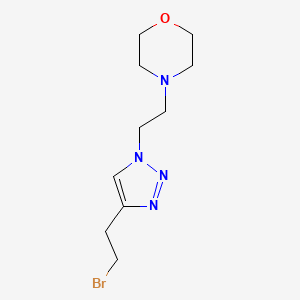

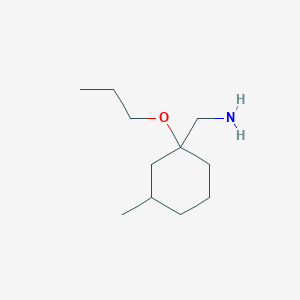
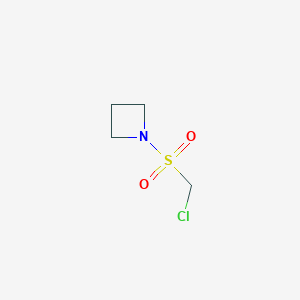
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
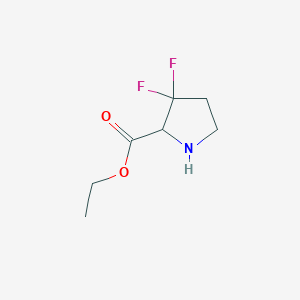

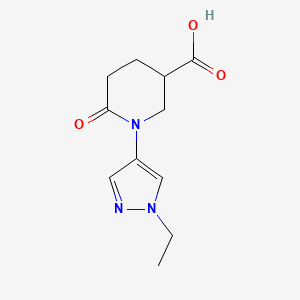
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)

